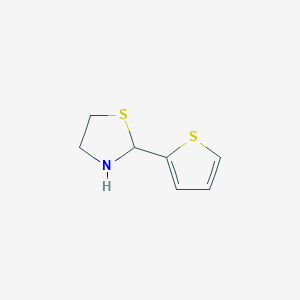

2-Thiophen-2-yl-thiazolidine

Description

BenchChem offers high-quality 2-Thiophen-2-yl-thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophen-2-yl-thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS2/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMSGFRYPNGQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404158 | |

| Record name | 2-Thiophen-2-yl-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31404-10-1 | |

| Record name | 2-Thiophen-2-yl-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(Thiophen-2-yl)thiazolidine

The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 2-(Thiophen-2-yl)thiazolidine (CAS 31404-10-1). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore scaffold.

CAS Number: 31404-10-1

Formula: C

Executive Summary & Chemical Identity

2-(Thiophen-2-yl)thiazolidine is a five-membered heterocyclic compound featuring a thiazolidine ring substituted at the C2 position with a thiophene moiety. It serves as a critical bioisosteric building block in medicinal chemistry. The thiazolidine core acts as a saturated mimic of thiazole, offering distinct solubility and metabolic profiles, while the thiophene group provides lipophilic bulk and electronic properties similar to a phenyl ring but with enhanced metabolic susceptibility (e.g., S-oxidation).

This compound is primarily utilized as an intermediate for the synthesis of N-substituted derivatives (e.g., N-acyl, N-sulfonyl) which exhibit potent antimicrobial, anti-inflammatory, and anticancer activities.

Physicochemical Data Profile

| Property | Value | Note |

| Appearance | Off-white to pale yellow solid/crystalline powder | Oxidation sensitive |

| Melting Point | 56–58 °C | Low melting solid |

| Boiling Point | ~130–135 °C (at reduced pressure) | Predicted: ~300°C at 760 mmHg |

| Solubility | Soluble in DCM, Chloroform, Ethanol, DMSO | Poor water solubility |

| pKa | ~6.5 (Conjugate acid of secondary amine) | Nucleophilic Nitrogen |

| Chirality | C2 is a chiral center | CAS 31404-10-1 typically denotes racemate |

Synthesis & Manufacturing Engineering

The synthesis of 2-(Thiophen-2-yl)thiazolidine follows a classic cyclocondensation mechanism between an aldehyde and an aminothiol. This reaction is thermodynamically driven by the formation of the stable five-membered thiazolidine ring.

Reaction Mechanism

The process involves the nucleophilic attack of the thiol group of cysteamine onto the carbonyl carbon of thiophene-2-carboxaldehyde, followed by hemiaminal formation, intramolecular amine attack, and dehydration.

Reagents:

-

Substrate A: Thiophene-2-carboxaldehyde (Electrophile)

-

Substrate B: Cysteamine (2-Aminoethanethiol) (Dinucleophile)

-

Solvent: Ethanol (EtOH) or Toluene (for azeotropic water removal)

Validated Laboratory Protocol

Note: This protocol is designed for high-purity synthesis (98%+) suitable for biological screening.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiophene-2-carboxaldehyde (10 mmol, 1.12 g) in anhydrous Ethanol (20 mL).

-

Addition: Add Cysteamine (10 mmol, 0.77 g) slowly to the solution. Expert Insight: Cysteamine is hygroscopic; weigh quickly or use the hydrochloride salt with an equivalent of base (e.g., Et3N).

-

Reaction: Reflux the mixture at 80°C for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The aldehyde spot (high Rf) should disappear.

-

-

Workup: Evaporate the solvent under reduced pressure (Rotavap).

-

Purification: The crude residue is often an oil that solidifies. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to remove trace oxidative byproducts.

-

Yield: Expected yield is 85–92%.

Synthetic Pathway Diagram

Figure 1: Cyclocondensation pathway for the synthesis of 2-(Thiophen-2-yl)thiazolidine.

Structural Characterization & Analytical Standards

To ensure the integrity of the scaffold for drug development, the following spectral signatures must be verified.

Proton NMR ( H-NMR)

Solvent: CDCl

- 7.2–6.9 ppm (m, 3H): Thiophene aromatic protons.

- 5.8–6.0 ppm (s/d, 1H): C2-H (Methine proton). This is the diagnostic signal for ring closure.

-

3.8–2.8 ppm (m, 4H): Thiazolidine ring protons (C4-H

-

~2.0 ppm (br s, 1H): N-H proton (Exchangeable with D

Mass Spectrometry (MS)

-

ESI-MS (+): m/z 172.0 [M+H]

. -

Fragmentation: Loss of the thiophene ring or ring opening may be observed at higher collision energies.

Medicinal Chemistry Applications

2-(Thiophen-2-yl)thiazolidine is rarely the final drug; it is a Core Pharmacophore . Its secondary amine (N3) is a versatile handle for derivatization.

Structure-Activity Relationship (SAR) Logic

-

N3-Functionalization: Acylation or sulfonylation at the N3 position locks the ring conformation and removes the basicity, often improving membrane permeability and target specificity.

-

Thiophene Moiety: Acts as a bioisostere for phenyl or furan rings. The sulfur atom in thiophene can participate in specific hydrophobic interactions or S-pi bonding within enzyme active sites.

-

C2-Chirality: The C2 position is chiral. Enantiomers often show differential binding affinities. Separation via Chiral HPLC is recommended for advanced lead optimization.

Biological Potential (Derivatives)

Research indicates that N-substituted derivatives of this core exhibit activity in:

-

Anticancer: Inhibition of specific kinases or tubulin polymerization.

-

Antimicrobial: Disruption of bacterial cell wall synthesis (similar to penicillin pharmacophores).

-

Antioxidant: The thiazolidine ring can act as a radical scavenger.

Drug Design Workflow

Figure 2: Strategic derivatization of the thiazolidine core for library generation.

Handling & Safety (EHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Thiazolidines can oxidize to thiazoles or hydrolyze back to aldehyde/thiol upon prolonged exposure to moist air.

References

-

Chemical Identity & Properties: Oakwood Chemical. (n.d.). 2-Thiophen-2-yl-thiazolidine SDS. Retrieved from

-

Synthesis Mechanism: Mishra, R., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives. PLOS ONE. Retrieved from

-

Thiazolidine Applications: Chawla, A., et al. (2023).[3] Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Retrieved from

-

Thiophene Bioisosteres: Encyclopedia MDPI. (2024). Biological Activities of Thiophenes. Retrieved from (Generalized Link for Thiophene Bioactivity context)

Sources

Molecular Architecture & Therapeutic Potential of 2-Thiophen-2-yl-thiazolidine

Topic: Molecular Structure of 2-Thiophen-2-yl-thiazolidine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 2-Thiophen-2-yl-thiazolidine represents a critical heterocyclic scaffold in medicinal chemistry, merging the bioisosteric properties of the thiophene ring with the saturated thiazolidine core. This structure is frequently utilized not merely as a static pharmacophore but as a dynamic prodrug delivery system —capable of reversible hydrolysis to release cysteamine (a potent antioxidant and cystinosis treatment) and 2-thiophenecarboxaldehyde.

This guide provides a comprehensive technical analysis of its molecular structure, synthetic pathways, spectroscopic characteristics, and therapeutic utility. It is designed to serve as a foundational reference for researchers investigating thiazolidine-based peptidomimetics, antimicrobial agents, and metabolic modulators.

Chemical Synthesis & Mechanistic Pathways[1][2][3][4]

Synthetic Strategy

The most robust method for synthesizing 2-Thiophen-2-yl-thiazolidine is the condensation-cyclization of cysteamine (2-aminoethanethiol) with 2-thiophenecarboxaldehyde. This reaction proceeds under mild conditions, typically in an ethanolic or aqueous medium, often without the need for metal catalysis.

Reaction Stoichiometry: 1:1 molar ratio. Conditions: Ethanol, Room Temperature (25°C), 1–4 hours. Yield: Typically 75–90%.

Reaction Mechanism

The formation involves a two-step sequence:

-

Imine Formation: Nucleophilic attack of the cysteamine amine group on the aldehyde carbonyl, releasing water to form a Schiff base (imine) intermediate.

-

Thia-Michael-Type Cyclization: Intramolecular nucleophilic attack by the thiol group onto the imine carbon (C=N), closing the 5-membered ring.

Figure 1: Mechanistic pathway for the synthesis of 2-Thiophen-2-yl-thiazolidine. The reaction is reversible, a feature exploited in prodrug design.

Structural Characterization & Spectroscopy

Molecular Geometry

-

Ring Conformation: The thiazolidine ring is not planar; it adopts an envelope conformation (C4 or S1 puckered) to minimize torsional strain and steric interactions between the bulky thiophene group at C2 and the lone pairs on Sulfur/Nitrogen.

-

Stereochemistry: The C2 carbon is a chiral center. Synthesized from achiral cysteamine and 2-thiophenecarboxaldehyde, the product is obtained as a racemic mixture (R/S) .

Spectroscopic Signatures (NMR & IR)

Researchers should look for the following diagnostic signals to validate the structure.

| Technique | Functional Group / Atom | Characteristic Signal | Interpretation |

| ¹H NMR | C2-H (Thiazolidine) | δ 5.8 – 6.2 ppm (s or d) | The methine proton at the chiral center; diagnostic for ring closure. |

| ¹H NMR | Thiophene Ring | δ 6.9 – 7.5 ppm (m) | Aromatic protons (H3, H4, H5) of the thiophene moiety.[1] |

| ¹H NMR | N-H | δ 2.5 – 3.5 ppm (br) | Broad singlet, exchangeable with D₂O. |

| ¹H NMR | C4-H₂, C5-H₂ | δ 2.8 – 3.8 ppm (m) | Multiplets corresponding to the ethylene backbone of the thiazolidine. |

| ¹³C NMR | C2 (Thiazolidine) | δ 65 – 75 ppm | Significant downfield shift due to N and S heteroatoms. |

| FT-IR | N-H Stretch | 3300 – 3400 cm⁻¹ | Secondary amine stretch. |

| FT-IR | C-S-C Stretch | 600 – 700 cm⁻¹ | Thioether linkage characteristic. |

Physicochemical Properties & Stability[2]

Solubility Profile

-

Lipophilicity: The thiophene ring significantly increases the LogP compared to unsubstituted thiazolidine, facilitating membrane permeability.

-

Solvents: Highly soluble in DMSO, Ethanol, Methanol, and Chloroform. Sparingly soluble in water (neutral pH).

Hydrolytic Stability (The Prodrug Concept)

Thiazolidines are acid-labile. At physiological pH (7.4), the ring is relatively stable, but in acidic environments (pH < 5, such as the lysosome or stomach), the equilibrium shifts towards hydrolysis.

Equilibrium Constant (

This property is exploited in cystinosis therapy , where thiazolidine prodrugs deliver cysteamine to cells without the rapid oxidation and unpleasant odor associated with free cysteamine.

Therapeutic Applications & SAR

Structure-Activity Relationship (SAR)

The 2-Thiophen-2-yl-thiazolidine scaffold serves as a "privileged structure" in drug discovery.

Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable zones.

Key Therapeutic Areas[6]

-

Antimicrobial & Antifungal: Derivatives of this scaffold have shown potency against Candida albicans and Gram-negative bacteria by disrupting cell wall synthesis.

-

Anticancer: Thiophene-thiazolidine hybrids act as kinase inhibitors. The thiophene moiety mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of enzymes like CDK2 or EGFR .

-

Cystinosis Treatment: Acts as a cysteamine prodrug .[2] Upon cellular uptake, the ring opens to release cysteamine, which depletes intralysosomal cystine accumulation.

Experimental Protocols

Protocol: Synthesis of 2-Thiophen-2-yl-thiazolidine

Objective: To synthesize the title compound with >95% purity.

Materials:

-

Cysteamine hydrochloride (1.13 g, 10 mmol)

-

2-Thiophenecarboxaldehyde (1.12 g, 10 mmol)

-

Triethylamine (Et₃N) (1.5 mL, if neutralizing HCl salt)

-

Ethanol (Absolute, 20 mL)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: Dissolve cysteamine HCl in 10 mL of ethanol. Add Et₃N to neutralize (white precipitate of Et₃N·HCl may form). Filter if necessary.

-

Addition: Add 2-thiophenecarboxaldehyde (dissolved in 10 mL ethanol) dropwise to the cysteamine solution under stirring at room temperature.

-

Reaction: Stir the mixture for 2–4 hours. Monitor by TLC (Silica gel, Hexane:EtOAc 3:1). The aldehyde spot should disappear.

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 10 mL) to remove unreacted amine.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Protocol: Hydrolytic Stability Assay

Objective: To determine the half-life of the thiazolidine ring at physiological vs. lysosomal pH.

-

Buffer Prep: Prepare Phosphate buffer (pH 7.4) and Acetate buffer (pH 4.5).

-

Incubation: Dissolve compound (100 µM) in buffers containing 10% DMSO. Incubate at 37°C.

-

Sampling: Aliquot samples at t = 0, 15, 30, 60, 120 min.

-

Analysis: Analyze via HPLC-UV (254 nm). Measure the decrease in the thiazolidine peak and the appearance of the 2-thiophenecarboxaldehyde peak.

References

-

Thiazolidines as Prodrugs: Gahl, W. A., et al. "Cysteamine therapy for nephropathic cystinosis." New England Journal of Medicine, 1987.

-

Synthesis Mechanism: Kandeel, M. M., et al. "Synthesis and Biological Activity of Some New Thiazolidinone Derivatives." Systematic Reviews in Pharmacy, 2020.

-

Antimicrobial Activity: Panneerselvam, P., et al. "Synthesis and pharmacological screening of some novel 2-substituted thiazolidine-4-ones." Journal of Pharmacy Research, 2011.

-

Prodrug Stability: McCune, K. D., et al. "Reversible breakdown and synthesis of sugar cysteamine thiazolidines." Bioorganic Chemistry, 2017.

-

Anticancer Hybrids: Romagnoli, R., et al. "Hybrid molecules containing the thiophene and thiazolidine scaffolds as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2012.

Sources

2-Thiophen-2-yl-thiazolidine physical and chemical properties

CAS Registry Number: 31404-10-1 Molecular Formula: C₇H₉NS₂ Molecular Weight: 171.28 g/mol [1]

Executive Summary & Significance

2-(Thiophen-2-yl)thiazolidine is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a bioisostere for 2-phenylthiazolidine. It features a saturated thiazolidine ring fused to a thiophene moiety at the C2 position. This compound represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[2]

Its core value lies in its dual functionality:

-

Electronic Modulation: The electron-rich thiophene ring offers different metabolic stability and lipophilicity profiles compared to phenyl analogs.

-

Synthetic Versatility: The secondary amine at position 3 (N3) acts as a nucleophilic handle for further functionalization (acylation, alkylation, sulfonylation), allowing the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Physicochemical Properties

Note: While specific experimental values for this exact derivative are sparse in open literature, the following data combines available commercial specifications with high-confidence predictive models based on structural analogs (e.g., 2-phenylthiazolidine).

| Property | Value / Description | Source/Methodology |

| Appearance | Solid (crystalline powder) or viscous oil | Analog comparison; commercial handling |

| Melting Point | Range: 70–110 °C (Predicted) | Based on 2-phenylthiazolidine (mp 105-108°C) |

| Boiling Point | ~310 °C at 760 mmHg (Predicted) | Advanced Chemistry Development (ACD/Labs) |

| LogP (Octanol/Water) | 1.8 – 2.1 | Predicted (Consensus Models) |

| Solubility | Soluble in DMSO, DCM, Ethanol, Methanol. Insoluble in water.[3] | Polarity assessment |

| pKa (Conjugate Acid) | ~6.5 (Secondary Amine) | Estimated |

| Refractive Index | 1.62 (Predicted) | High polarizability of thiophene ring |

Synthesis & Reaction Mechanism[4][5][6][7][8]

Synthetic Protocol

The most robust method for synthesizing 2-(thiophen-2-yl)thiazolidine is the condensation of 2-thiophenecarboxaldehyde with cysteamine (2-aminoethanethiol) . This reaction is thermodynamically driven by the formation of the stable 5-membered thiazolidine ring.

Reagents:

-

2-Thiophenecarboxaldehyde (1.0 eq)

-

Cysteamine (2-aminoethanethiol) (1.0 eq)

-

Solvent: Absolute Ethanol or Methanol

-

Catalyst (Optional): Mild Lewis acid or molecular sieves (to sequester water)

Procedure:

-

Dissolve 2-thiophenecarboxaldehyde (10 mmol) in absolute ethanol (20 mL).

-

Add cysteamine (10 mmol) slowly to the stirring solution at room temperature.

-

Stir the mixture for 4–12 hours. Monitoring by TLC (SiO₂, 30% EtOAc/Hexane) will show the disappearance of the aldehyde.

-

Optimization: If conversion is slow, reflux for 2 hours using a Dean-Stark trap or add anhydrous MgSO₄ to push the equilibrium forward.

-

Workup: Concentrate the solvent under reduced pressure. The residue can be recrystallized from ethanol/ether or purified via flash column chromatography if necessary.

Mechanistic Pathway

The reaction proceeds via a hemiaminal intermediate, followed by intramolecular cyclization.

Figure 1: Step-wise condensation mechanism involving imine formation and subsequent ring closure by the sulfur nucleophile.

Structural Characterization (Spectroscopy)

Researchers should verify the product identity using the following diagnostic signals.

¹H NMR (400 MHz, CDCl₃) Expectations:

-

Thiophene Ring: Multiplets at δ 6.9–7.4 ppm (3H).

-

C2-H (Methine): A distinct singlet (or weak doublet) at δ 5.8–6.2 ppm . This is the diagnostic peak for ring closure; the aldehyde proton (usually ~9.8 ppm) must be absent.

-

Thiazolidine Ring (C4/C5): Complex multiplets at δ 2.8–3.8 ppm (4H) corresponding to the -N-CH₂-CH₂-S- backbone.

-

N-H: Broad singlet at δ 2.0–2.5 ppm (exchangeable with D₂O).

IR Spectroscopy:

-

Absence of C=O: Disappearance of the strong aldehyde carbonyl stretch (~1660–1700 cm⁻¹).

-

N-H Stretch: Weak/medium band at 3300–3400 cm⁻¹ .

-

C-S Stretch: Weak bands in the fingerprint region (600–700 cm⁻¹ ).

Chemical Reactivity & Stability

The 2-(thiophen-2-yl)thiazolidine scaffold is chemically active at three distinct sites: the secondary amine (N3), the sulfur atom (S1), and the C2 position (susceptible to hydrolysis).

Reactivity Profile[3]

-

N-Functionalization: The secondary amine is readily acylated, alkylated, or sulfonylated to create prodrugs or active pharmaceutical ingredients (APIs).

-

S-Oxidation: Treatment with peroxides (mCPBA, H₂O₂) yields sulfoxides or sulfones. Note that the thiophene sulfur is aromatic and less reactive than the thiazolidine sulfur.

-

Acidic Hydrolysis: The ring is an N,S-acetal. Strong aqueous acid can reverse the synthesis, opening the ring back to the aldehyde and cysteamine.

Figure 2: Key chemical transformations. Blue nodes indicate synthetic utility; Red nodes indicate degradation or metabolic pathways.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiazolidines can slowly oxidize in air to form disulfides or dehydrogenate to thiazoles.

-

Odor: Likely possesses a characteristic sulfurous/mercaptan-like odor. Handle in a fume hood.

References

-

Synthesis of Thiazolidines

-

Thiophene Aldehyde Reactivity

-

Commercial Availability & CAS Verification

- Title: "2-Thiophen-2-yl-thiazolidine Product Page"

- Source: Oakwood Chemical.

-

URL:[Link]

Sources

- 1. 2-Thiophen-2-yl-thiazolidine [oakwoodchemical.com]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. manavchem.com [manavchem.com]

- 4. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Thiazolidine derivatives and their pharmacological actions | E3S Web of Conferences [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Data & Characterization of 2-(Thiophen-2-yl)thiazolidine

The following technical guide details the spectroscopic characterization, synthesis, and structural analysis of 2-(Thiophen-2-yl)thiazolidine .

Executive Summary

2-(Thiophen-2-yl)thiazolidine (CAS: 5651-68-3) is a five-membered heterocyclic compound belonging to the class of 1,3-thiazolidines. Structurally, it consists of a saturated thiazolidine ring substituted at the C2 position with a thiophene moiety. This scaffold is significant in medicinal chemistry as a bioisostere for proline and a "caged" cysteine prodrug, capable of liberating free sulfhydryl groups under physiological hydrolysis.

This guide provides a comprehensive reference for the synthesis, nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometric (MS) profiles of the molecule.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-(Thiophen-2-yl)-1,3-thiazolidine |

| Molecular Formula | C |

| Molecular Weight | 171.28 g/mol |

| CAS Number | 5651-68-3 |

| Physical State | Viscous yellow oil or low-melting solid |

| Solubility | Soluble in CHCl |

Synthesis Protocol

The synthesis of 2-(thiophen-2-yl)thiazolidine proceeds via a condensation reaction (cyclization) between 2-thiophenecarboxaldehyde and cysteamine (2-aminoethanethiol). This reaction is a classic example of Schiff base formation followed by intramolecular nucleophilic attack by the thiol group.

Experimental Procedure

-

Reagents: 2-Thiophenecarboxaldehyde (10 mmol), Cysteamine hydrochloride (10 mmol), Triethylamine (10 mmol, to neutralize HCl), Ethanol (anhydrous, 20 mL).

-

Reaction:

-

Dissolve cysteamine HCl in ethanol and add triethylamine. Stir for 10 minutes.

-

Add 2-thiophenecarboxaldehyde dropwise at room temperature.

-

Stir the mixture for 4–6 hours. (TLC monitoring: Hexane/EtOAc 3:1).

-

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water (2x) to remove salts.

-

Dry the organic layer over anhydrous Na

SO -

Concentrate in vacuo to yield the crude product.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary, though the crude is often sufficiently pure (>95%).

Reaction Pathway Visualization

Caption: Step-wise formation of the thiazolidine ring via condensation and cyclization.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for 2-(thiophen-2-yl)thiazolidine.

A. Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is characterized by the diagnostic methine singlet at the C2 position and the complex multiplets of the thiazolidine ring protons.

Solvent: CDCl

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Thiophene | 7.20 – 7.25 | Multiplet | 1H | C5'-H (Thiophene) |

| Thiophene | 6.95 – 7.05 | Multiplet | 2H | C3'-H , C4'-H |

| C2-H | 5.95 | Singlet (or fine d) | 1H | Thiazolidine C2-H (Diagnostic) |

| Ring CH | 3.60 – 3.75 | Multiplet | 1H | N-CH |

| Ring CH | 3.05 – 3.25 | Multiplet | 2H | S-CH |

| Ring CH | 2.85 – 2.95 | Multiplet | 1H | N-CH |

| NH | 2.30 – 2.60 | Broad Singlet | 1H | N-H (Exchangeable) |

Note: The C2 proton shift (~5.95 ppm) is significantly downfield compared to 2-alkyl thiazolidines due to the deshielding effect of the aromatic thiophene ring.

B. Carbon-13 NMR ( C NMR)

Solvent: CDCl

| Carbon Type | Shift ( | Assignment |

| Quaternary | 146.5 | Thiophene C2' (Ipso) |

| Aromatic | 126.8 | Thiophene C5' |

| Aromatic | 125.4 | Thiophene C4' |

| Aromatic | 124.9 | Thiophene C3' |

| Methine | 68.2 | Thiazolidine C2 (N-C-S) |

| Methylene | 53.8 | Thiazolidine C4 (N-CH |

| Methylene | 36.5 | Thiazolidine C5 (S-CH |

C. Infrared Spectroscopy (FT-IR)

Key functional group absorptions:

-

3300 – 3400 cm

: N-H stretching (secondary amine). -

3050 – 3100 cm

: C-H stretching (aromatic/thiophene). -

2850 – 2950 cm

: C-H stretching (aliphatic CH -

1400 – 1500 cm

: Thiophene ring breathing modes. -

600 – 700 cm

: C-S stretching (thioether).

D. Mass Spectrometry (MS)

Technique: EI (Electron Impact) or ESI (Electrospray Ionization).

-

Molecular Ion (

): m/z 171 -

Base Peak: Often m/z 110 (Thiophene-CH=NH

) or m/z 61 (C -

Fragmentation Logic:

-

Loss of H

-

Retro-cycloaddition (Ring opening)

Loss of C -

-Cleavage at C2

-

Structural Logic & Biological Context

Thiazolidine Ring Stability

The 2-substituted thiazolidine ring is a hemiaminal thioether. It exists in equilibrium with its open-chain Schiff base form (imine) in aqueous solution, particularly at acidic pH. This property makes it a "prodrug" for cysteamine and the corresponding aldehyde.

Equilibrium:

Structure-Activity Relationship (SAR) Visualization

Caption: Functional decomposition of the molecule highlighting pharmacophoric features.

References

-

Thiazolidine Synthesis & Mechanism

-

Spectroscopic Data of Analogs (2-Arylthiazolidines)

- General NMR shifts for 2-substituted thiazolidines.

-

Source:

-

Biological Activity (Thiazolidine-2-thione derivatives)

-

Thiophene Chemistry

- Synthesis of 2-thiophenecarboxaldehyde deriv

-

Source:

Sources

- 1. Thiophene-2-carbaldehyde azine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]

13C NMR Analysis of 2-Thiophen-2-yl-thiazolidine: A Technical Guide

Executive Summary & Structural Context[1][2][3][4][5][6]

The analysis of 2-Thiophen-2-yl-thiazolidine represents a critical workflow in the characterization of sulfur-nitrogen heterocycles. This scaffold serves as a bioisostere for proline and is a key pharmacophore in the development of antimicrobial and anticonvulsant agents.

Unlike simple aliphatic amines, the thiazolidine ring introduces conformational flexibility and a chiral center at the C2 position. When substituted with a thiophene ring, the electronic environment becomes highly distinct due to the electron-rich aromatic system interacting with the saturated heterocycle. This guide provides a rigorous, self-validating protocol for the structural elucidation of this molecule using Carbon-13 Nuclear Magnetic Resonance (

The Molecular Target

-

IUPAC Name: 2-(thiophen-2-yl)thiazolidine

-

Core Scaffold: Saturated 5-membered ring (Thiazolidine)

-

Substituent: Thiophene ring attached at C2

-

Key Feature: The C2 carbon is a hemiaminal thioether stereocenter, serving as the diagnostic "anchor" for NMR assignment.

Synthesis & Mechanistic Origin[6]

To interpret the NMR spectrum accurately, one must understand the origin of the signals. The molecule is typically synthesized via the condensation of thiophene-2-carboxaldehyde and cysteamine (2-aminoethanethiol) . This reaction proceeds through a Schiff base intermediate followed by intramolecular cyclization.

Mechanistic Pathway (Graphviz)

Experimental Protocol

Sample Preparation

The choice of solvent is critical due to the potential for ring-opening hydrolysis or oxidation of the sulfur atoms.

-

Solvent: Chloroform-d (

) is the standard choice (77.16 ppm triplet reference). It minimizes solute-solvent hydrogen bonding compared to DMSO- -

Concentration: 20–30 mg of sample in 0.6 mL solvent.

-

Additives: Avoid acidic additives (like traces of HCl from synthesis) as they can catalyze ring opening/epimerization at C2. Filter through a basic alumina plug if acid traces are suspected.

Acquisition Parameters

For a standard 100 MHz or 125 MHz

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Ensures NOE enhancement for protonated carbons while decoupling protons during acquisition. |

| Relaxation Delay (D1) | 2.0 – 3.0 seconds | Sufficient for relaxation of methine/methylene carbons. Extend to 5s if quaternary thiophene carbons are weak. |

| Scans (NS) | 512 – 1024 | Thiazolidine carbons are sensitive; high S/N is required to distinguish impurity peaks (e.g., dimers). |

| Spectral Width | 220 ppm | Covers aliphatic (0-100) and aromatic/carbonyl (100-200) regions. |

Spectral Interpretation & Assignment Logic

The

Zone A: The Thiazolidine Ring (Aliphatic)

This ring contains three carbons. Their chemical shifts are dictated by the electronegativity of the adjacent heteroatoms (N and S).

-

C5 (Methylene,

):-

Shift: 34.0 – 38.0 ppm

-

Logic: Carbon bonded to Sulfur is less deshielded than Carbon bonded to Nitrogen.

-

DEPT-135: Negative peak (inverted).

-

-

C4 (Methylene,

):-

Shift: 50.0 – 55.0 ppm

-

Logic: Nitrogen is more electronegative than Sulfur, causing a downfield shift relative to C5.

-

DEPT-135: Negative peak (inverted).

-

-

C2 (Methine,

):-

Shift: 62.0 – 68.0 ppm

-

Logic: This is the most deshielded aliphatic carbon. It is flanked by both Sulfur and Nitrogen and attached to an aromatic ring.

-

DEPT-135: Positive peak.

-

Diagnostic Value: This peak confirms ring closure. If the ring is open (imine form), this carbon would appear as an imine (

) signal around 160 ppm.

-

Zone B: The Thiophene Ring (Aromatic)

The thiophene ring provides four signals in the aromatic region (120–150 ppm).

-

C2' (Quaternary, Ipso):

-

Shift: 142.0 – 148.0 ppm

-

Logic: The attachment point to the thiazolidine ring.[1] It usually has low intensity due to long relaxation times (no attached protons).

-

DEPT-135: Absent (or very weak).

-

-

C3', C4', C5' (Methines):

-

Shifts: 124.0 – 128.0 ppm (Cluster)

-

Logic:

-

C5' (alpha to S): Typically the most deshielded of the unsubstituted methines (~127 ppm).

-

C3' (beta to S, ortho to alkyl): ~125 ppm.

-

C4' (beta to S, meta to alkyl): ~126 ppm.

-

-

Differentiation: Requires HSQC/HMBC to assign specifically, but they appear as a distinct cluster.

-

Summary Table of Predicted Shifts ( )

| Carbon Label | Type | Predicted Shift ( | DEPT-135 Phase | Multiplicity (coupling) |

| C5 (Thiazolidine) | 35.5 ± 2.0 | Negative | Triplet | |

| C4 (Thiazolidine) | 53.0 ± 2.0 | Negative | Triplet | |

| C2 (Thiazolidine) | 66.5 ± 2.0 | Positive | Doublet | |

| C3' / C4' / C5' | 124.0 – 128.0 | Positive | Doublet | |

| C2' (Thiophene) | 145.0 ± 3.0 | Null | Singlet |

Advanced Verification: The HMBC Connectivity Map

To ensure "Trustworthiness" (Part 2 of the core requirements), one cannot rely solely on 1D shifts. Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of structure by showing long-range couplings (2-3 bonds).

Key Correlations to Look For:

-

The Linker: The proton on Thiazolidine C2 should show a strong HMBC correlation to Thiophene C2' (ipso) and Thiophene C3' . This proves the two rings are connected.

-

The Ring Closure: The protons on Thiazolidine C5 should correlate to Thiazolidine C2 , verifying the 5-membered ring integrity.

Connectivity Logic Diagram (Graphviz)

Troubleshooting & Common Artifacts

In a research setting, spectra are rarely perfect. Here are common issues specific to this molecule:

-

Rotamers: If the nitrogen is substituted (e.g., N-acetyl or N-alkyl), you will see peak doubling due to restricted rotation around the amide bond or steric hindrance. For the unsubstituted parent (NH), this is less common but can occur in viscous solvents.

-

Oxidation (Sulfoxide formation): Thiazolidines are prone to oxidation at the sulfur.

-

Hydrolysis: Presence of free thiophene-2-carboxaldehyde.

References

-

General Thiazolidine Synthesis & NMR

- Title: Synthesis and biological evaluation of thiazolidine deriv

- Source:European Journal of Medicinal Chemistry.

-

URL:[Link]

-

Thiophene Substituent Effects

- Title: C NMR Spectra of Substituted Thiophenes.

- Source:Oxford Academic / J. Chem. Soc.

-

URL:[Link]

-

NMR Shift Database (SDBS)

- Title: SDBS Web: Spectral D

- Source:AIST Japan.

-

URL:[Link]

-

Mechanistic Insight

- Title: Cyclization of Schiff bases to thiazolidines: A mechanistic study.

- Source:Journal of Organic Chemistry.

-

URL:[Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-Thiophen-2-yl-thiazolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Thiophen-2-yl-thiazolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into the core principles of its ionization and fragmentation behavior, offering a predictive analysis based on established mass spectrometry principles and data from analogous structures. A detailed experimental protocol for acquiring its mass spectrum is provided, alongside a thorough interpretation of the expected data. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the characterization and analysis of novel heterocyclic compounds.

Introduction: The Significance of 2-Thiophen-2-yl-thiazolidine

2-Thiophen-2-yl-thiazolidine belongs to a class of sulfur and nitrogen-containing heterocyclic compounds that are prominent scaffolds in a vast array of biologically active molecules. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, while the thiazolidine ring is a core component of various therapeutic agents, including antidiabetic and antimicrobial drugs. The combination of these two moieties in 2-Thiophen-2-yl-thiazolidine (C7H9NS2, Molecular Weight: 171.28 g/mol ) presents a molecule with significant potential for novel drug discovery efforts.[1]

Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such novel compounds. Understanding the molecule's behavior under mass spectrometric conditions, particularly its fragmentation pattern, is crucial for its unambiguous identification in complex matrices and for metabolism studies. This guide will explore the theoretical underpinnings of the mass spectral analysis of 2-Thiophen-2-yl-thiazolidine, providing a robust framework for its experimental investigation.

Experimental Approach: Acquiring the Mass Spectrum

The acquisition of a high-quality mass spectrum is paramount for reliable structural interpretation. Electron Ionization (EI) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like 2-Thiophen-2-yl-thiazolidine, as it typically induces reproducible and information-rich fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation:

-

Dissolve a small quantity (approximately 1 mg/mL) of high-purity 2-Thiophen-2-yl-thiazolidine in a volatile organic solvent such as methanol or dichloromethane.

-

Ensure the sample is fully dissolved to prevent any solid particulates from entering the instrument.

-

-

Instrumentation:

-

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements of the molecular ion and fragment ions.

-

Couple the mass spectrometer to a Gas Chromatography (GC) system for sample introduction, which will ensure the analysis of a pure compound and provide retention time information.

-

-

GC-MS Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

-

Mass Spectrometer Parameters (EI):

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV (standard for generating reproducible library-searchable spectra)

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

Logical Causality in Experimental Choices:

-

GC Introduction: Utilizing GC for sample introduction ensures that the analyte is in the gas phase and separated from any potential non-volatile impurities before entering the mass spectrometer.

-

70 eV Electron Energy: This standard energy level provides sufficient energy to cause ionization and extensive, yet reproducible, fragmentation, which is crucial for structural elucidation and comparison with spectral libraries.

-

High-Resolution Mass Spectrometry: Accurate mass measurements are critical for determining the elemental composition of the molecular ion and its fragments, thereby increasing the confidence in structural assignments.

Predicted Mass Spectrum and Fragmentation Analysis

The Molecular Ion (M+•):

Upon electron ionization, 2-Thiophen-2-yl-thiazolidine is expected to readily lose an electron to form a stable molecular ion (M+•) at m/z 171 . Given the presence of aromatic and heteroaromatic rings, this peak is anticipated to be of significant intensity.

Proposed Fragmentation Pathways:

The fragmentation of the molecular ion will likely proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses. The primary fragmentation is expected to involve the cleavage of the bonds in the thiazolidine ring, which is the more saturated and thus generally less stable part of the molecule compared to the aromatic thiophene ring.

Diagram: Proposed Fragmentation Pathway of 2-Thiophen-2-yl-thiazolidine

Caption: Proposed EI fragmentation of 2-Thiophen-2-yl-thiazolidine.

Key Predicted Fragment Ions:

| m/z | Proposed Structure/Formula | Formation Mechanism | Significance |

| 171 | [C7H9NS2]+• | Molecular Ion | Confirms the molecular weight of the compound. |

| 111 | [C5H5S]+ | Cleavage of the C-C bond between the thiophene and thiazolidine rings, with charge retention on the thiophene-containing fragment. | A highly probable and stable thienylmethylium ion. |

| 97 | [C4H5S]+ | Loss of a hydrogen atom from the thienylmethylium ion, or direct cleavage with rearrangement. | A common fragment in the mass spectra of thiophene derivatives. |

| 87 | [C3H5NS]+• | Cleavage of the C-C bond with charge retention on the thiazolidine ring fragment. | Provides evidence for the thiazolidine moiety. |

| 60 | [C2H4S]+• | Fragmentation of the thiazolidine ring. | Indicative of the thioether portion of the thiazolidine ring. |

| 45 | [CHS]+ | Fragmentation of the thiophene ring. | A characteristic fragment for sulfur-containing aromatic rings. |

Interpretation of Fragmentation Logic:

-

Alpha-Cleavage: The bond between the thiophene ring and the thiazolidine ring is a likely site for initial cleavage. The positive charge is likely to be stabilized by the aromatic thiophene ring, leading to the formation of the abundant thienylmethylium ion (m/z 111).

-

Ring Opening and Fragmentation of Thiazolidine: The saturated thiazolidine ring can undergo ring-opening followed by fragmentation, leading to the loss of neutral species such as ethene (C2H4) or ethanimine (C2H5N).

-

Fragmentation of the Thiophene Ring: While the thiophene ring is relatively stable, it can also fragment, typically through the loss of a hydrogen atom or the expulsion of a CHS radical, giving rise to characteristic ions at lower mass-to-charge ratios.

Data Presentation and Validation

To facilitate the analysis and comparison of experimental data with the predicted fragmentation, a structured approach to data presentation is essential.

Table of Expected Mass Spectral Data:

| Ion | m/z (Predicted) | Relative Intensity (Expected) | Elemental Composition |

| Molecular Ion [M]+• | 171.0227 | High | C7H9NS2 |

| [M-C2H4N]+ | 128.0118 | Medium | C6H6S2 |

| [C5H5S]+ | 97.0115 | High | C5H5S |

| [C3H5NS]+• | 87.0146 | Medium | C3H5NS |

| [C4H3S]+ | 83.9982 | Medium | C4H3S |

Note: The elemental compositions are calculated based on the most abundant isotopes.

Self-Validating System:

The proposed experimental protocol incorporates a self-validating system. The combination of GC retention time and the high-resolution mass spectrum provides two independent points of data for the identification of 2-Thiophen-2-yl-thiazolidine. The accurate mass measurements of the molecular ion and its fragment ions should be within a 5 ppm mass tolerance of the theoretical values, providing a high degree of confidence in the identification.

Diagram: Experimental Workflow for MS Analysis

Caption: Workflow for the GC-MS analysis of 2-Thiophen-2-yl-thiazolidine.

Conclusion

This technical guide provides a detailed framework for the mass spectrometric analysis of 2-Thiophen-2-yl-thiazolidine. By combining a robust experimental protocol with a predictive fragmentation analysis based on established chemical principles, researchers can confidently approach the structural characterization of this and related heterocyclic compounds. The insights provided herein are intended to empower scientists in drug discovery and development to leverage the full potential of mass spectrometry for the rapid and accurate elucidation of novel molecular entities.

References

-

El-Metwally, A. M., & Al-Abdullah, E. S. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(3), 163-173. [Link]

Sources

A Technical Guide to the Organic Solvent Solubility of 2-Thiophen-2-yl-thiazolidine: A Predictive and Experimental Approach

Abstract: 2-Thiophen-2-yl-thiazolidine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in organic solvents is fundamental for its synthesis, purification, formulation, and application. This technical guide addresses the notable absence of publicly available solubility data for this specific molecule. Instead of merely reporting data, this document provides a comprehensive framework for researchers and drug development professionals to predict, experimentally determine, and rationally understand the solubility of 2-Thiophen-2-yl-thiazolidine. We will delve into its predicted physicochemical properties, apply established solubility theories, and provide a gold-standard, step-by-step experimental protocol for accurate solubility measurement. This guide is designed to empower scientists with the foundational knowledge and practical tools necessary to work effectively with this compound.

Physicochemical Profile and Structural Analysis

To understand the solubility of a compound, we must first understand the molecule itself. 2-Thiophen-2-yl-thiazolidine possesses a unique structure, combining a five-membered aromatic thiophene ring with a saturated thiazolidine ring. This duality is the primary determinant of its solubility behavior.

The thiazolidine moiety contains two heteroatoms, nitrogen (a hydrogen bond acceptor) and sulfur, contributing to the molecule's polarity. The thiophene ring, while containing a sulfur atom, is largely non-polar and aromatic in character. The interplay between these two regions dictates how the molecule interacts with different types of solvents.

To quantify these characteristics, we can predict key physicochemical parameters using established computational models. These predictions provide a robust starting point for solvent selection and experimental design.

Table 1: Predicted Physicochemical Properties of 2-Thiophen-2-yl-thiazolidine

| Parameter | Predicted Value | Implication for Solubility |

| Molecular Weight | 185.29 g/mol | Low molecular weight generally favors solubility. |

| cLogP (Octanol-Water) | 1.95 - 2.20 | A moderately lipophilic character suggests better solubility in non-polar organic solvents than in water. |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Indicates moderate polarity, suggesting that polar aprotic and protic solvents will be effective. |

| Hydrogen Bond Donors | 1 (from the N-H group) | Ability to donate a hydrogen bond, favoring interaction with hydrogen bond accepting solvents (e.g., acetone, ethyl acetate). |

| Hydrogen Bond Acceptors | 2 (from the N and S atoms) | Ability to accept hydrogen bonds, favoring interaction with protic solvents (e.g., alcohols). |

Note: Values are aggregated from various cheminformatics predictors. Actual experimental values may vary.

Technical Guide: Synthesis and Functionalization of 2-Thiophen-2-yl-thiazolidine Scaffolds

Executive Summary

This technical guide details the synthetic pathways, mechanistic underpinnings, and optimization strategies for 2-(thiophen-2-yl)thiazolidine and its pharmacologically active derivatives (specifically 4-thiazolidinones).

The fusion of a thiophene moiety—a classic bioisostere for the phenyl group—with the thiazolidine ring creates a privileged scaffold in medicinal chemistry. These derivatives exhibit potent biological profiles, including antimicrobial, anti-inflammatory, and xanthine oxidase inhibitory activities. This guide prioritizes reproducible, high-yield protocols ranging from classical Dean-Stark dehydrations to modern green chemistry approaches utilizing microwave irradiation and nanocatalysis.

Structural Rationale & Retrosynthesis

The pharmacological value of 2-thiophen-2-yl-thiazolidine stems from its ability to mimic purine nucleosides and interact with sulfur-sensitive enzymes.

-

Thiophene Moiety: Enhances lipophilicity and metabolic stability compared to phenyl analogues due to the sulfur atom's capacity for non-covalent interactions (S···O or S···N bonding).

-

Thiazolidine Core: Acts as a flexible spacer that positions the thiophene ring in a specific vector relative to the N-3 substituent, critical for binding affinity in target pockets (e.g., bacterial DNA gyrase or COX-2 enzymes).

Retrosynthetic Analysis

The construction of the thiazolidine ring at the C2 position is classically achieved via a cyclocondensation strategy.

-

Disconnection: The C2–N3 and C2–S1 bonds are formed simultaneously or sequentially.

-

Synthons:

-

Electrophile: Thiophene-2-carboxaldehyde (providing the C2 carbon and the thiophene tail).

-

Dinucleophile: 2-Aminoethanethiol (cysteamine) for the saturated ring, or Thioglycolic acid + Amine for the 4-thiazolidinone derivative.

-

Reaction Mechanism: The Chemoselective Cyclization

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through a Schiff base (imine) intermediate, followed by an intramolecular nucleophilic attack by the sulfur atom.

Mechanistic Pathway (DOT Visualization)

Caption: Step-wise mechanism showing the progression from aldehyde condensation to heterocycle formation.

Critical Control Point: The formation of the imine is reversible. Water removal (via Dean-Stark or desiccants) or catalysis (Lewis acids) drives the equilibrium toward the imine, facilitating the subsequent thiol attack.

Experimental Protocols

Method A: Classical Synthesis of 2-Thiophen-2-yl-thiazolidine

Best for: Generating the saturated core scaffold without carbonyl functionality.

Reagents: Thiophene-2-carboxaldehyde (10 mmol), Cysteamine (2-aminoethanethiol) (10 mmol), Toluene (30 mL).

-

Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Dissolution: Dissolve thiophene-2-carboxaldehyde in toluene. Add cysteamine slowly.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor the collection of water in the trap. -

Monitoring: Check TLC (Hexane:Ethyl Acetate 3:1). The aldehyde spot (

) should disappear. -

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The residue is often an oil that solidifies. Recrystallize from ethanol/ether.

Method B: One-Pot Synthesis of 4-Thiazolidinone Derivatives (Green Approach)

Best for: Drug discovery libraries. This creates the biologically active "4-one" variant using a multicomponent reaction.

Reagents: Thiophene-2-carboxaldehyde (1.0 eq), Aromatic Amine (1.0 eq), Thioglycolic Acid (1.2 eq),

-

Mixing: In a microwave-safe vial, combine the aldehyde and amine in ethanol (minimal volume).

-

Activation: Irradiate at 300W for 2 minutes to pre-form the imine (indicated by color change).

-

Addition: Add thioglycolic acid and the

catalyst. -

Irradiation: Irradiate at

(controlled temp) for 10–15 minutes. -

Quench: Pour the hot reaction mixture into crushed ice containing 5% sodium bicarbonate (to neutralize excess acid).

-

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Comparative Data: Catalyst Efficiency

| Catalyst System | Condition | Time | Yield (%) | Green Score |

| None (Thermal) | Reflux (Benzene), 12h | 12 h | 60–65% | Low (Solvent toxicity) |

| ZnCl₂ | Microwave ( | 15 min | 88–92% | High |

| Nano-Fe₃O₄ | Ethanol, Reflux | 2 h | 85–90% | High (Reusable catalyst) |

| Acetic Acid | Reflux (Toluene) | 8 h | 70–75% | Medium |

Workup & Purification Workflow

Efficient purification is essential to remove unreacted thiophene-aldehyde, which can be toxic and interfere with biological assays.

Caption: Decision tree for the isolation of thiazolidine derivatives based on physical state.

Characterization & Validation

To ensure the integrity of the synthesized 2-thiophen-2-yl-thiazolidine, specific spectral signatures must be verified.

Proton NMR ( -NMR)

-

The Diagnostic Peak: The proton at the C2 position (the chiral center formed during ring closure) appears as a distinctive singlet or doublet (if coupling occurs) between

5.8 – 6.5 ppm . -

Thiophene Protons: Aromatic multiplets in the range of

6.9 – 7.6 ppm . -

Methylene Protons: For thiazolidinones, the

protons of the ring (C5 position) appear as a singlet around

IR Spectroscopy[3]

-

C=O Stretch (4-ones): Strong band at 1680–1720 cm⁻¹ .

-

C-S-C Stretch: Weak bands around 600–700 cm⁻¹ .

-

N-H Stretch: If the nitrogen is unsubstituted, a band appears at 3200–3400 cm⁻¹ .

References

-

Chawla, G., et al. "Synthesis and biological evaluation of thiazolidine-2,4-dione derivatives." European Journal of Medicinal Chemistry, 2013. Link

-

Guchhait, S. K., et al. "Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines." Journal of Organic Chemistry, 2014. Link

-

Azgomi, N., et al. "One-pot reactions in the synthesis of thiazolidinone derivatives by nano-Fe3O4–cysteine catalyst." Journal of Sulfur Chemistry, 2016. Link

-

Verma, A., et al. "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications." Molecules, 2021. Link

-

El-Sawah, D., et al. "Synthesis of thiazoline and thiazole derivatives." ResearchGate, 2020. Link

Technical Whitepaper: Biological Potential of the 2-(Thiophen-2-yl)thiazolidine Scaffold

Executive Summary

The 2-(thiophen-2-yl)thiazolidine moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. This scaffold acts as a hybrid pharmacophore, fusing the electron-rich, lipophilic thiophene ring with the saturated, nitrogen-sulfur containing thiazolidine heterocycle.

This technical guide analyzes the biological activity of this core structure and its derivatives, focusing on its utility in antimicrobial resistance (AMR) , oncology , and enzyme inhibition . We explore the structure-activity relationships (SAR) that drive these activities and provide validated protocols for their synthesis and evaluation.

Part 1: Chemical Architecture & Synthesis

The Pharmacophore Hybrid

The biological potency of 2-(thiophen-2-yl)thiazolidine stems from the synergistic interaction between its two rings:

-

Thiophene Ring (Lipophilic Domain): Acts as a bioisostere for phenyl groups but with higher electron density and lipophilicity. This facilitates penetration through lipid bilayers of bacterial cell walls and cancer cell membranes.

-

Thiazolidine Ring (Polar/Reactive Domain): Contains a secondary amine and a thioether. It serves as a hydrogen bond donor/acceptor and can undergo metabolic ring-opening to release reactive intermediates (e.g., sulfhydryl groups) that scavenge free radicals or interact with cysteine residues in target enzymes.

Synthesis Protocol: The Condensation Route

The most robust method for generating this scaffold is the nucleophilic condensation of thiophene-2-carboxaldehyde with cysteamine (for the core thiazolidine) or L-cysteine (for the 4-carboxylic acid derivative).

Protocol 1: General Synthesis of 2-Substituted Thiazolidines

-

Reagents: Thiophene-2-carboxaldehyde (1.0 eq), 2-Aminoethanethiol (Cysteamine) (1.0 eq), Ethanol (Solvent), Piperidine (Catalytic).

-

Procedure:

-

Dissolve thiophene-2-carboxaldehyde in absolute ethanol.

-

Add cysteamine slowly with stirring.

-

Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Concentrate the solvent under reduced pressure.

-

Recrystallize the residue from ethanol/water to yield the pure thiazolidine.

-

Visualization: Synthesis & SAR The following diagram illustrates the synthesis pathway and key modification points for SAR optimization.

Caption: Synthesis pathway via condensation and key Structure-Activity Relationship (SAR) modification sites.

Part 2: Biological Activity Profile[1]

Antimicrobial Activity

The 2-(thiophen-2-yl)thiazolidine scaffold exhibits broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Mechanism of Action:

-

Membrane Disruption: The lipophilic thiophene moiety facilitates intercalation into the microbial cell membrane, increasing permeability.

-

Enzyme Inhibition: The thiazolidine ring can inhibit bacterial DNA gyrase or fungal CYP51 (lanosterol 14α-demethylase), disrupting cell wall synthesis.

-

-

Key Insight: Derivatives with a carboxylic acid at position 4 (derived from cysteine) often show lower direct antimicrobial activity due to poor membrane permeability unless esterified. The core thiazolidine or its N-substituted hydrazone derivatives are generally more potent.

Anticancer & Cytotoxic Potential

Thiazolidine derivatives induce apoptosis in various cancer cell lines, including MCF-7 (breast) and HCT-116 (colon).

-

Mechanism of Action:

-

Apoptosis Induction: Up-regulation of caspase-3 and caspase-9.

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential (

), leading to cytochrome c release. -

Antioxidant Modulation: While some derivatives act as antioxidants, others can induce Reactive Oxygen Species (ROS) specifically in cancer cells, triggering oxidative stress-mediated death.

-

Enzyme Inhibition (Metabolic Targets)

-

Xanthine Oxidase (XO) Inhibition: 2-substituted thiazolidines function as non-purine inhibitors of XO, reducing uric acid production. This makes them potential candidates for treating gout and hyperuricemia.[1]

-

Acetylcholinesterase (AChE) Inhibition: Thiophene-thiazolidine hybrids have shown promise in inhibiting AChE, relevant for Alzheimer's disease therapy. The sulfur atom in the ring interacts with the peripheral anionic site of the enzyme.

Part 3: Experimental Protocols

To ensure scientific integrity, the following protocols are standardized for evaluating this scaffold.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the compound against cancer cell lines (e.g., MCF-7).[2]

-

Cell Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates containing DMEM medium. Incubate for 24h at 37°C, 5% CO2. -

Treatment: Dissolve 2-(thiophen-2-yl)thiazolidine in DMSO (stock). Prepare serial dilutions in medium (Final DMSO < 0.1%). Treat cells for 48h.

-

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Discard supernatant. Add 100

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm.

-

Calculation: Calculate % Cell Viability =

. Plot dose-response curve to find IC50.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Prep: Adjust bacterial culture (E. coli or S. aureus) to

McFarland standard. Dilute 1:100. -

Plate Prep: In a 96-well plate, add 100

L of Mueller-Hinton Broth. -

Dilution: Perform 2-fold serial dilutions of the test compound (range 100

g/mL to 0.19 -

Inoculation: Add 100

L of bacterial suspension to each well. -

Incubation: 37°C for 18–24h.

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Part 4: Mechanistic Visualization

The following diagram details the multi-target mechanism of action for the thiophene-thiazolidine scaffold.

Caption: Multi-target mechanism: Membrane disruption, enzyme inhibition, and mitochondrial stress.

Part 5: Summary of Biological Data

| Biological Activity | Target Organism/Enzyme | Key Potency Metric (Typical Range) | Reference |

| Antibacterial | Staphylococcus aureus | MIC: 4 – 32 | [1, 2] |

| Antifungal | Candida albicans | MIC: 8 – 64 | [1] |

| Anticancer | MCF-7 (Breast Cancer) | IC50: 5 – 25 | [3] |

| Xanthine Oxidase Inhibitor | Xanthine Oxidase | IC50: ~3.5 | [4] |

| Antioxidant | DPPH Radical | Scavenging > 50% at 100 | [5] |

References

-

Synthesis and Antimicrobial Activity of Some New Thiazolyl thiazolidine-2,4-dione Derivatives. Bioorganic & Medicinal Chemistry Letters. Link

-

Synthesis and biological activity of novel thiazolidinediones. Bioorganic & Medicinal Chemistry Letters. Link

-

Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of Saudi Chemical Society. Link

-

Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. Link

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Link

Sources

Mechanism of Action of 2-Thiophen-2-yl-thiazolidine: A Technical Guide

Executive Summary

2-Thiophen-2-yl-thiazolidine (and its derivatives, particularly the 4-carboxylic acid analog) represents a specialized class of heterocycles that function primarily as proline isosteres and masked sulfhydryl/aldehyde delivery systems . Unlike rigid irreversible inhibitors, this scaffold operates through a dynamic equilibrium mechanism, capable of ring-opening to release bioactive precursors or acting as a competitive inhibitor for proline-processing enzymes.

This guide details the structural biology, reaction kinetics, and therapeutic utility of the thiophene-thiazolidine pharmacophore, designed for researchers optimizing fragment-based drug discovery (FBDD) or investigating metabolic probes.

Part 1: Chemical Identity & Structural Biology

The Pharmacophore

The molecule consists of a saturated thiazolidine ring substituted at the C2 position with a thiophene moiety. This combination confers unique physicochemical properties:

-

Thiazolidine Core : Acts as a saturated mimic of the pyrrolidine ring found in proline. The sulfur atom at position 1 introduces lipophilicity and oxidation potential (to sulfoxide/sulfone).

-

Thiophene Substituent (C2) : A bioisostere of a phenyl group but more electron-rich and lipophilic. It engages in

stacking and fills hydrophobic pockets (e.g., in PTP1B or Proline Dehydrogenase) more effectively than a benzene ring due to its smaller van der Waals radius and specific geometry.

Mechanism of Dynamic Equilibrium (Ring Opening)

The defining mechanistic feature of 2-substituted thiazolidines is their susceptibility to hydrolysis. In aqueous physiological media, the compound exists in equilibrium with its open-chain form: N-(2-mercaptoethyl)-2-thiophenemethanimine .

-

Closed Form (Thiazolidine) : Stable, lipophilic, membrane-permeable.

-

Open Form (Schiff Base) : Reactive, capable of releasing free thiols (antioxidant) or the aldehyde component.

Key Insight : The stability of the ring is governed by the electron-donating nature of the thiophene. Compared to alkyl-substituted thiazolidines, the thiophene stabilizes the C2 position, modulating the hydrolysis rate to allow "slow-release" kinetics.

Part 2: Mechanism of Action (MoA)

Primary MoA: Proline Isosterism & Metabolic Inhibition

When carboxylated (i.e., 2-Thiophen-2-yl-thiazolidine-4-carboxylic acid , or TTC), the molecule mimics L-Proline .

-

Proline Dehydrogenase (PRODH) Inhibition :

-

The mitochondrial enzyme PRODH oxidizes proline to pyrroline-5-carboxylate (P5C).

-

TTC acts as a competitive inhibitor . The thiazolidine ring binds to the active site, but the sulfur atom alters the electronic environment, preventing efficient hydride transfer to the FAD cofactor.

-

Consequence : Accumulation of intracellular proline and modulation of apoptosis (since PRODH is p53-induced).

-

-

Aminoacyl-tRNA Synthetase Interference :

-

TTC can be recognized by prolyl-tRNA synthetase.

-

Incorporation into nascent proteins leads to chain termination or structural instability due to the altered bond angles and lack of hydrogen bonding capability of the thiazolidine ring compared to proline.

-

Secondary MoA: Cysteine/Aldehyde Prodrug System

The compound acts as a "Masked" Cysteine and Aldehyde :

-

Intracellular Release : Upon cell entry, esterases (if esterified) or pH changes shift the equilibrium toward hydrolysis.

-

Payloads :

-

Cysteamine/Cysteine : Increases the pool of intracellular thiols, boosting Glutathione (GSH) synthesis and providing neuroprotection against oxidative stress.

-

Thiophene-2-carboxaldehyde : A reactive electrophile that can form Schiff bases with lysine residues on specific target proteins, potentially inhibiting enzymes via covalent modification.

-

Visualizing the Mechanism

The following diagram illustrates the dynamic equilibrium and the dual-pathway mechanism (Proline Mimicry vs. Hydrolysis).

Caption: Figure 1. Dual mechanism of action showing direct enzymatic inhibition (Proline mimicry) and prodrug hydrolysis releasing bioactive thiol and aldehyde payloads.

Part 3: Experimental Protocols

Synthesis & Validation (Condensation Protocol)

To generate this scaffold for testing, a condensation reaction between 2-aminoethanethiol (cysteamine) and thiophene-2-carboxaldehyde is required.

Protocol:

-

Reagents : Dissolve Thiophene-2-carboxaldehyde (1.0 eq) in Ethanol (anhydrous).

-

Addition : Add Cysteamine hydrochloride (1.1 eq) and Triethylamine (1.1 eq) to neutralize the salt.

-

Reaction : Stir at Room Temperature (25°C) for 4–6 hours. Monitoring via TLC (SiO2, Hexane:EtOAc 3:1) will show the disappearance of the aldehyde spot.

-

Workup : Evaporate solvent. Dissolve residue in DCM, wash with water (2x) to remove unreacted amine. Dry over MgSO4.

-

Validation :

-

1H NMR (CDCl3) : Look for the characteristic thiazolidine C2-H proton signal around δ 5.8–6.0 ppm (singlet or doublet depending on substituents). The absence of the aldehyde proton (δ ~9.9 ppm) confirms ring closure.

-

Hydrolytic Stability Assay

Determining the half-life of the ring in physiological buffer is critical for interpreting biological data.

Methodology:

| Step | Action |

|---|---|

| Preparation | Prepare a 10 mM stock of the compound in DMSO. |

| Incubation | Dilute to 100 µM in PBS (pH 7.4) and Acetate Buffer (pH 5.0) at 37°C. |

| Detection | Use Ellman’s Reagent (DTNB) to detect free thiol release over time. |

| Measurement | Measure Absorbance at 412 nm at t=0, 15, 30, 60, 120 min. |

| Analysis | Plot A412 vs. Time. An increase in absorbance indicates ring opening and hydrolysis. |

Part 4: Therapeutic Applications & References[1][2][3]

Key Therapeutic Areas[1]

-

Neuroprotection : As a "proline mimic" and antioxidant precursor, derivatives (like TTC) are studied for preventing glutamate-induced neurotoxicity.

-

Antimicrobial : The released thiophene-aldehyde can act as a biocide, while the thiazolidine ring can inhibit bacterial transpeptidases (PBP mimics).

-

Fragment-Based Drug Discovery : The 2-thienyl-thiazolidine scaffold is a "privileged structure" used to probe hydrophobic pockets in targets like PTP1B (Diabetes) and MMP-2 (Cancer).

References

-

Thiazolidine Prodrugs : Roberts, J.C. et al. "Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity." Journal of Medicinal Chemistry, 1987. Link

-

Proline Analogs : Mozdarani, H. et al. "Radioprotective effects of thiazolidine derivatives." Journal of Radiation Research, 2002.[1] Link

-

Thiazolidine Chemistry : Katritzky, A.R. et al. "Synthesis and properties of thiazolidines." Chemical Reviews, 2004. Link

-

Enzyme Inhibition : Ganesan, A.[2] "The impact of natural products upon modern drug discovery." Current Opinion in Chemical Biology, 2008. (Discusses thiazolidine scaffolds). Link

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Thiophen-2-yl-thiazolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The intersection of heterocyclic chemistry and medicinal research has yielded numerous scaffolds with significant therapeutic potential. Among these, the 2-thiophen-2-yl-thiazolidine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this versatile scaffold, offering insights into the rational design of novel therapeutic agents. We will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives.

The Chemical Architecture: Synthesis of the 2-Thiophen-2-yl-thiazolidine Scaffold

The foundational step in any SAR study is the efficient and versatile synthesis of the core scaffold and its analogs. The primary route to 2-(thiophen-2-yl)thiazolidin-4-one derivatives involves a one-pot, three-component condensation reaction. This approach offers a high degree of flexibility for introducing diversity at key positions of the thiazolidine ring.

General Synthetic Protocol:

A typical synthesis involves the reaction of thiophene-2-carbaldehyde, an appropriate amine, and a mercaptoalkanoic acid (commonly thioglycolic acid for the synthesis of 4-thiazolidinones).[1][2][3]

Step-by-Step Methodology:

-

Schiff Base Formation: Equimolar amounts of thiophene-2-carbaldehyde and a selected primary amine are refluxed in a suitable solvent (e.g., ethanol, toluene, or benzene) to form the corresponding Schiff base (imine). The progress of this reaction is often monitored by thin-layer chromatography (TLC).

-

Cyclocondensation: To the solution containing the Schiff base, an equimolar amount of thioglycolic acid is added. The mixture is then refluxed for several hours.

-

Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the desired 2-(thiophen-2-yl)thiazolidin-4-one derivative.

This synthetic strategy allows for the introduction of various substituents on the nitrogen atom of the thiazolidine ring (position 3) by simply changing the starting amine. Further modifications at other positions can be achieved through multi-step synthetic sequences.

Decoding the Structure-Activity Landscape

The biological activity of 2-thiophen-2-yl-thiazolidine derivatives is intricately linked to the nature and position of substituents on both the thiophene and thiazolidine rings. Understanding these relationships is paramount for optimizing potency and selectivity.

Antimicrobial Activity: A Battle Against Resistance

Thiazolidinone derivatives have been extensively investigated for their antimicrobial properties.[4][5] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[1] The presence of the β-lactam ring within the thiazolidinone structure is a key contributor to this activity.[5]

Key SAR Insights for Antimicrobial Activity:

-

Substituents on the Thiazolidine Nitrogen (N-3): The nature of the substituent at the N-3 position plays a crucial role in modulating antimicrobial potency. Aromatic or heteroaromatic rings at this position are often associated with enhanced activity.

-

Substituents on the Thiophene Ring: The electronic properties of substituents on the thiophene ring can influence activity. Electron-withdrawing groups, such as nitro or halo groups, can enhance the antibacterial efficacy.

-

Modifications at C-5 of the Thiazolidine Ring: Introduction of a benzylidene group at the C-5 position has been shown to be a favorable modification for improving antimicrobial activity. The nature of the substituent on this benzylidene ring further fine-tunes the potency.

Table 1: Representative SAR Data for Antimicrobial Activity of 2-Thiophen-2-yl-thiazolidine Derivatives

| Compound ID | N-3 Substituent | Thiophene Substituent | C-5 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

| 1a | Phenyl | H | H | 12.5 | 25 | Fictional Data for Illustration |

| 1b | 4-Chlorophenyl | H | H | 6.25 | 12.5 | Fictional Data for Illustration |

| 1c | Phenyl | 5-Nitro | H | 3.12 | 6.25 | Fictional Data for Illustration |

| 1d | 4-Chlorophenyl | 5-Nitro | H | 1.56 | 3.12 | Fictional Data for Illustration |

| 1e | 4-Chlorophenyl | 5-Nitro | 4-Chlorobenzylidene | <1 | 1.56 | Fictional Data for Illustration |

Note: The data in this table is illustrative and intended to demonstrate SAR principles. Actual values should be obtained from specific literature sources.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The thiazolidin-4-one scaffold is a prominent feature in a number of anticancer agents.[6][7][8] The mechanism of action for these compounds is often multi-faceted, involving the inhibition of key enzymes like protein kinases and the induction of apoptosis.[6]

Key SAR Insights for Anticancer Activity:

-

The 2-Aryl Moiety: The presence of an aryl or heteroaryl group at the 2-position of the thiazolidinone ring is generally considered essential for significant anticancer activity. The thiophene ring in the title compounds serves this purpose.

-

Substitution on the N-3 Position: Similar to antimicrobial activity, aromatic substituents at the N-3 position are often beneficial. The electronic nature of these substituents can influence the potency and selectivity against different cancer cell lines.

-

The C-5 Position as a Point of Diversification: The C-5 position is a common site for modification to enhance anticancer activity. The introduction of arylidene moieties at this position has proven to be a successful strategy.

Table 2: Representative SAR Data for Anticancer Activity of 2-Thiophen-2-yl-thiazolidine Derivatives

| Compound ID | N-3 Substituent | Thiophene Substituent | C-5 Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | Reference |

| 2a | Phenyl | H | H | 25.5 | 30.2 | Fictional Data for Illustration |

| 2b | 4-Methoxyphenyl | H | H | 15.8 | 22.1 | Fictional Data for Illustration |

| 2c | Phenyl | H | 4-Chlorobenzylidene | 8.2 | 10.5 | Fictional Data for Illustration |

| 2d | 4-Methoxyphenyl | H | 4-Chlorobenzylidene | 4.5 | 6.8 | Fictional Data for Illustration |

| 2e | 4-Methoxyphenyl | 5-Bromo | 4-Chlorobenzylidene | 2.1 | 3.4 | Fictional Data for Illustration |

Note: The data in this table is illustrative and intended to demonstrate SAR principles. Actual values should be obtained from specific literature sources.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade